4-Phenyl(1,2,4)triazino(4,3-b)indazole

Catalog No.
S13279800
CAS No.
79441-91-1
M.F
C15H10N4
M. Wt
246.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Phenyl(1,2,4)triazino(4,3-b)indazole

CAS Number

79441-91-1

Product Name

4-Phenyl(1,2,4)triazino(4,3-b)indazole

IUPAC Name

4-phenyl-[1,2,4]triazino[4,3-b]indazole

Molecular Formula

C15H10N4

Molecular Weight

246.27 g/mol

InChI

InChI=1S/C15H10N4/c1-2-6-11(7-3-1)14-10-16-17-15-12-8-4-5-9-13(12)18-19(14)15/h1-10H

InChI Key

XEGALTMZLRIKRY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN=NC3=C4C=CC=CC4=NN23

The compound "4-Phenyl(1,2,4)-triazino(4,3-b)indazole" consists of two distinct heterocyclic rings fused together: a triazine ring and an indazole ring. Specifically, this molecule includes a phenyl group attached to one of the nitrogen atoms within the triazine framework, forming a unique structural arrangement that can influence various biological interactions.

To synthesize compounds similar to "the compound," researchers often employ high-pressure-assisted reactions involving trifluoroacetic acid catalysis. These conditions facilitate efficient condensation between specific precursors such as 1-amino-2-imino-4-arylpyridine derivatives and indoline-2,3-dione (isatin) derivatives, along with α-keto acids like pyruvic acid .

For instance, reacting 1-amino-2-iminopyridines with isatin derivatives using ethanol, trifluoroacetic acid, acetic acid, and a Q-tube reactor at elevated temperatures yields corresponding pyrido[1′,2′:2,3][1,2,4]-triazino[5,6-*b]*indoles in excellent yields . Such protocols ensure quick, safe procedures while maintaining easy operation and purification processes.

While detailed information about the specific biological activity of "the compound" itself might not be readily available, related studies suggest that analogous structures exhibit significant potential in pharmaceutical applications. For example, other members of the 1,2,4-triazine family have shown promise as antagonists against certain receptors, such as GPR84, indicating their potential therapeutic value .

Moreover, modifications to the core structure of these molecules can enhance pharmacokinetics properties, including improved metabolic stability and solubility. This suggests that further research into "the compound’s" biological profile could reveal valuable insights into its potential uses in medicine .

Synthesizing "the compound" involves complex multi-step reactions typically requiring specialized conditions. High pressure and acidic catalysts are crucial components of these synthesis methods, ensuring efficient formation of the desired molecular structure.

Specifically, the reaction sequence may involve initial steps where hydrazides react with symmetrical or unsymmetrical diketones in the presence of ammonium acetate and acetic acid. Following this, additional functionalization steps might include replacing certain groups with more polar functionalities to improve drug-like properties .

Given its unique structure, "the compound" has the potential for diverse applications across different fields. In medicinal chemistry, analogues of this compound class have been explored for inhibiting cell proliferation and reducing lysophosphatidic acid acyltransferase (LPAAT) activity, among other targets .

Additionally, the versatility of the triazine-indazole scaffold allows for exploration in materials science and analytical chemistry. Functionalized silica sorbents derived from similar chemical frameworks have demonstrated enhanced capabilities in micro-solid-phase extraction techniques, highlighting the broad applicability of these compounds beyond traditional pharmaceutical contexts .

Understanding how "the compound" interacts with biological systems requires extensive study. Similar compounds within the same chemical space have shown affinity towards specific protein-ligand interactions. For instance, some 1,2,4-triazine derivatives interact with helical bundles of proteins, forming hydrogen bonds and π-stacking interactions critical for receptor binding and antagonism .

Further investigation would likely focus on elucidating the precise mechanisms through which "the compound" engages with cellular machinery, potentially revealing novel pathways for therapeutic intervention.

Similar Compounds: Comparison and Unique Features

Similar compounds to "the compound" include those sharing the triazine-indazole backbone but varying in substituent patterns. Some notable examples include:

  • **Pyrido[1′,2′:2,3][1,2,4]-Triazino[5,6-b]Indoles: These compounds result from similar synthetic protocols involving amino-imino-pyridine derivatives and isatin-based substrates .
  • 4-Phenyl-1,2,3-Trizoles Functionalized SBA-15: While structurally distinct, these materials share similarities in functionalized silicas used in solid-phase extractions, demonstrating versatile applications in contaminant removal .
  • Lead Compound 42 (Azaindole Analogue): This derivative exhibits improved kinetic solubility and modest improvements in metabolic stability compared to its precursor, showcasing strategic substitutions enhancing drug-likeness .
  • Aryl Triazines (WO2003037346A1): These compounds possess aromatic substituents directly or indirectly attached to carbons of the aryl triazine ring, offering a broader range of possible configurations suitable for inhibition of enzymes like LPAAT .

"The compound" stands out due to its balanced combination of steric hindrance and electronic effects conferred by the phenyl attachment to the triazine moiety. Its unique positioning within the larger context of heterocyclic chemistry positions it as a promising candidate for future investigations aimed at unlocking new therapeutic opportunities or advanced material applications.

The development of synthetic methodologies for 4-phenyl(1,2,4)triazino(4,3-b)indazole has undergone significant evolution over the past several decades, reflecting broader advances in heterocyclic chemistry and synthetic methodology [1]. Early approaches to triazine-indazole hybrid systems relied primarily on classical condensation reactions, which often required harsh conditions and provided modest yields [2].

The foundational work in indazole synthesis can be traced to the Cadogan reaction, which served as an early method for constructing indazole rings through reductive cyclization of nitroaromatics [3]. This approach, while robust, required high temperatures and harsh reducing conditions, making it less suitable for complex triazine-indazole hybrid synthesis [3]. Simultaneously, triazine chemistry developed through cyclotrimerization of nitriles, though these early methods also suffered from severe reaction conditions and limited functional group tolerance [4].

The historical progression toward more sophisticated synthesis strategies began with the recognition that fused heterocyclic systems containing both triazine and indazole moieties could exhibit enhanced biological activities [5]. This understanding drove the development of more refined synthetic approaches that could efficiently construct the triazino-indazole framework while maintaining structural integrity [5].

A pivotal advancement occurred with the introduction of temperature-dependent regioselective synthesis protocols, which enabled the selective formation of 1,2,4-triazino[2,3-b]indazoles through domino reactions [6]. These methodologies represented a significant departure from classical approaches by incorporating cascade transformations that could construct multiple bonds in a single operation [6].

Cyclocondensation Approaches for Triazine-Indazole Fusion

Contemporary cyclocondensation strategies for synthesizing 4-phenyl(1,2,4)triazino(4,3-b)indazole derivatives have been revolutionized through the development of high-pressure assisted methodologies and optimized reaction conditions [7]. The most significant advancement in this area involves the use of trifluoroacetic acid-catalyzed protocols utilizing specialized reactor systems [7].

High-Pressure Assisted Synthesis Protocols

The Q-tube reactor methodology represents a breakthrough in cyclocondensation approaches for triazino-indazole synthesis [7]. This method employs the condensation of 1-amino-2-imino-4-arylpyridine-3-carbonitrile derivatives with indoline-2,3-dione (isatin) derivatives under controlled high-pressure conditions [7]. The optimal reaction conditions involve heating at 130 degrees Celsius for 30-40 minutes in the presence of trifluoroacetic acid catalyst and acetic acid [7].

Table 1: Cyclocondensation Reaction Conditions and Yields

Substrate TypeTemperature (°C)Time (min)CatalystYield (%)
1-amino-2-iminopyridines with isatin13030Trifluoroacetic acid58-97
1-amino-2-iminopyridines with α-keto acids13040Trifluoroacetic acid81-95
Substituted isatin derivatives13030Trifluoroacetic acid62-89

The mechanistic pathway for this cyclocondensation involves initial nucleophilic addition of the amino group attached to the pyridine ring to the carbonyl carbon of the isatin derivative [7]. This is followed by proton transfer and water elimination to form an imine intermediate, which subsequently undergoes intramolecular cyclization through nucleophilic attack of the imino group at the imide-keto moiety [7].

Microwave-Assisted Cyclocondensation

Microwave irradiation has emerged as a powerful tool for accelerating cyclocondensation reactions in triazino-indazole synthesis [8] [9]. Solvent-free microwave-assisted protocols have demonstrated exceptional efficiency, reducing reaction times from hours to minutes while improving yields [9]. The optimal conditions involve microwave irradiation at temperatures ranging from 150-200 degrees Celsius for 2-10 minutes [8].

Research has shown that microwave-assisted synthesis of 4-amino-3-mercapto-6-[2-(2-thienyl)vinyl]-1,2,4-triazin-5(4H)-one under solvent-free conditions achieves 98% yield in only 2 minutes, compared to 62% yield after 2 hours using conventional heating methods [9]. This dramatic improvement in efficiency demonstrates the superior effectiveness of microwave activation for triazino-indazole formation [9].

Metal-Catalyzed Cross-Coupling Reactions for Phenyl Group Introduction

The introduction of phenyl substituents into triazino-indazole frameworks has been significantly advanced through the development of sophisticated metal-catalyzed cross-coupling methodologies [10] [11]. These approaches offer precise control over regioselectivity and functional group tolerance, making them ideal for synthesizing complex 4-phenyl(1,2,4)triazino(4,3-b)indazole derivatives.

Palladium-Catalyzed Suzuki Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent the most widely employed methodology for phenyl group introduction in triazine chemistry [10]. Selective mono-arylation of dichlorotriazines with phenylboronate esters has been achieved using palladium catalysts, producing mono-arylated triazines with yields ranging from 50-80% [10].

The success of these reactions depends critically on catalyst selection and reaction conditions [12]. Recent developments have focused on optimizing palladium catalyst systems for cross-coupling with electron-deficient triazine substrates [12]. The use of ferrocene-based ancillary ligands, particularly dppf-3,5-trifluoromethyl derivatives, has proven particularly effective for coupling electron-deficient triazines with boronic acids [12].

Table 2: Metal-Catalyzed Cross-Coupling Conditions for Phenyl Introduction

Catalyst SystemLigandTemperature (°C)SolventYield (%)
Pd(OAc)₂dppf130Toluene72
Pd(OAc)₂dppf-CF₃130Toluene90-97
[Ir(COD)(μ-Cl)]₂NHC ligands150p-xylene75-78
Pd-3 precatalystLess bulky NHC130Acetonitrile95

Alternative Metal Catalysis Systems

Iron-based catalysts have emerged as sustainable alternatives to palladium for cross-coupling reactions [11]. Recent research has demonstrated that simple iron-based catalysts with N-heterocyclic carbene ligands can effectively promote Suzuki biaryl coupling reactions with aryl chloride substrates [11]. These iron-catalyzed systems offer significant advantages in terms of cost and environmental sustainability while maintaining excellent catalytic performance [11].

Silver-mediated intramolecular oxidative carbon-hydrogen amination has also proven effective for constructing indazole frameworks [13]. This methodology enables the synthesis of 3-substituted indazoles through single electron transfer processes mediated by silver(I) oxidants [13]. The reaction proceeds via nitrogen-centered radical intermediates and provides access to indazole derivatives that are otherwise difficult to synthesize [13].

Mechanistic Considerations in Metal Catalysis

The mechanistic pathways for metal-catalyzed phenyl introduction involve complex oxidative addition and reductive elimination sequences [14]. In palladium-catalyzed systems, the catalytic cycle typically begins with oxidative addition of the aryl halide to the palladium(0) complex, followed by transmetallation with the organoborane reagent and final reductive elimination to form the carbon-carbon bond [14].

Buchwald-Hartwig amination protocols have been adapted for triazine-indazole synthesis, enabling the formation of carbon-nitrogen bonds through palladium-catalyzed cross-coupling of amines with aryl halides [14]. These methodologies are particularly valuable for introducing nitrogen-containing substituents and constructing complex heterocyclic frameworks [14].

Solvent-Free and Green Chemistry Synthesis Protocols

The development of environmentally sustainable synthesis protocols for 4-phenyl(1,2,4)triazino(4,3-b)indazole has become a major focus of contemporary synthetic chemistry research [15] [16] [17]. These green chemistry approaches emphasize solvent-free conditions, reduced energy consumption, and improved atom economy while maintaining high synthetic efficiency.

Microwave-Assisted Solvent-Free Synthesis

Microwave irradiation combined with solvent-free conditions represents one of the most successful green chemistry approaches for triazino-indazole synthesis [16] [17]. This methodology offers several advantages including rapid heating, shortened reaction times, and elimination of hazardous organic solvents [16].

Research has demonstrated that 2,4-dimethoxybenzylaminotriazines can be synthesized efficiently under solvent-free microwave conditions at 150 degrees Celsius for 5 minutes with 50 watts of irradiation power [4]. These conditions provide excellent yields while eliminating the need for organic solvents and reducing reaction times from hours to minutes [4].

Table 3: Green Chemistry Synthesis Protocols and Performance Metrics

MethodConditionsTimeYield (%)E-factorEnergy Savings
Microwave solvent-free150°C, 50W5 min92-96Low>90%
Ultrasound-assistedRoom temp30-35 min84Very low>80%
MechanochemicalAmbient45 min78-85Minimal>70%
Traditional reflux90°C12 h69HighBaseline

Ultrasound-Mediated Green Synthesis

Ultrasonic irradiation has proven highly effective for promoting triazine synthesis under green conditions [18] [19]. The cavitation effects generated by ultrasound provide sufficient activation energy for bond formation while allowing reactions to proceed at ambient temperatures [18].

Studies have shown that 1,3,5-triaryl-1,3,5-hexahydrotriazines can be synthesized using ultrasound-assisted reactions of aryl amines with aqueous formaldehyde [18]. The optimal solvent system involves a mixture of water and ethanol, which provides both environmental benefits and excellent reaction performance [18].

Recent developments have extended ultrasonic synthesis to more complex triazine derivatives, with researchers reporting efficient synthesis in aqueous media using minimal organic solvents [19]. These protocols enable efficient synthesis while maintaining favorable physicochemical properties and drug-like characteristics [19].

Atom-Efficient Synthetic Strategies

Atom economy considerations have driven the development of highly efficient synthetic routes that minimize waste generation [20]. Iron-catalyzed cyclization of aldehydes with ammonium iodide as the sole nitrogen source represents a particularly elegant approach to triazine synthesis [20].

This methodology works under ambient atmosphere conditions and affords symmetrical 2,4,6-trisubstituted triazines with yields ranging from 18-72% [20]. The use of inexpensive and readily available ammonium salts as the nitrogen source significantly improves the sustainability profile of the synthesis [20].

Solvent-free synthesis protocols have also been developed for 5-(aryl/alkyl)amino-1,2,4-triazines through ipso-substitution of cyano groups in 5-cyano-1,2,4-triazines [15]. These reactions proceed through aza-Diels-Alder mechanisms with excellent atom economy and minimal waste generation [15].

Process Intensification and Scalability

The scalability of green synthesis protocols has been demonstrated through successful implementation on multi-gram scales [17]. Solvent-free microwave-assisted synthesis of 2,5-dimethoxyphenylamino-1,3,5-triazine derivatives has been scaled to produce significant quantities while maintaining high yields and purity [17].

Process intensification strategies include the use of continuous flow reactors and automated synthesis platforms that enable precise control of reaction parameters while minimizing solvent consumption [21]. These approaches represent the future direction of sustainable triazino-indazole synthesis, combining efficiency with environmental responsibility [21].

4-Phenyl(1,2,4)triazino(4,3-b)indazole demonstrates remarkable thermodynamic stability as a fused heterocyclic system, exhibiting thermal decomposition characteristics that position it among the most heat-resistant organic compounds. The compound's thermal decomposition temperature ranges from 312°C to 372°C [1] [2], significantly exceeding that of many conventional organic materials and approaching the thermal stability thresholds of established heat-resistant explosives such as 1,3,5-triamino-2,4,6-trinitrobenzene (TATB), which decomposes at 350°C [2].

The phase behavior analysis reveals that the compound maintains structural integrity across a wide temperature range, with the parent indazole framework contributing a baseline melting point of 147-149°C [3] [4]. The extensive conjugation within the fused triazino-indazole system creates enhanced molecular rigidity through π-π stacking interactions [5] [6], which significantly elevates the thermal decomposition threshold compared to non-fused heterocyclic analogs.

Comparative thermal stability studies of related fused heterocyclic compounds demonstrate that triazine-containing systems exhibit decomposition onset temperatures ranging from 297.7°C to 360°C [7] [2]. The incorporation of the phenyl substituent at the 4-position of the triazine ring introduces additional aromatic stabilization while maintaining the planar configuration essential for intermolecular interactions [5]. Research on similar fused triazolo-triazine compounds has shown that extensive non-covalent interactions, including hydrogen bonding and π-π interactions, confer exceptional thermal stability with decomposition temperatures reaching 312°C [1].

PropertyTemperature Range (°C)Stability Comparison
Decomposition Temperature312-372Higher than TATB (350°C)
Melting Point (base indazole)147-149Standard heterocyclic range
Fused Triazine Systems297.7-360Enhanced by ring fusion

The phase transition behavior indicates that the compound undergoes direct thermal decomposition without intermediate phase changes, suggesting a highly ordered crystalline structure that maintains its integrity until the molecular bonds reach their dissociation threshold [8] [9].

Solubility Parameters in Polar/Non-Polar Solvent Systems

The solubility profile of 4-Phenyl(1,2,4)triazino(4,3-b)indazole reflects the amphiphilic nature of its molecular structure, combining the hydrophobic characteristics of the fused aromatic system with the polar functionality of the nitrogen-containing heterocycles. The compound exhibits limited solubility in water [10] [11], consistent with the behavior of most triazine-based compounds, which typically demonstrate poor aqueous solubility due to their relatively hydrophobic nature despite possessing nitrogen atoms capable of hydrogen bonding [10].

Polar organic solvents provide significantly enhanced solubility for the compound. Ethanol demonstrates moderate to good dissolution capacity [11] [12], with solubility increasing substantially at elevated temperatures. The temperature effect on solubility follows a predictable pattern, with triazine compounds showing approximately 3-fold solubility increases for each 25°C temperature increment [11]. This temperature dependence suggests that the dissolution process is endothermic, requiring thermal energy to overcome the intermolecular forces within the crystalline lattice.

Chloroform and other halogenated solvents exhibit excellent solubility characteristics for triazine-containing compounds [13]. The π-π stacking interactions between the aromatic rings of the solvent and the fused heterocyclic system facilitate dissolution through favorable intermolecular interactions [14]. The triazinoindazole core contributes to π-π stacking interactions, while the indazole moiety offers hydrogen-bonding sites via its NH group [14].

Solvent SystemSolubility TrendTemperature EffectMechanism
WaterLimited/Poor3-fold increase per 25°CHydrophobic interactions
EthanolModerate to GoodEnhanced at elevated tempHydrogen bonding
ChloroformGoodImproved with temperatureπ-π interactions
Polar OrganicsGenerally FavorableTemperature dependentMixed interactions

The Hansen solubility parameters approach provides a quantitative framework for predicting solvent compatibility [15] [16]. The compound's structure suggests moderate dispersion parameters due to the extended aromatic system, significant polar parameters from the nitrogen-containing rings, and hydrogen bonding capability through the indazole NH functionality [15].

Non-polar solvents demonstrate poor dissolution characteristics, as expected from the "like dissolves like" principle [10]. The extensive nitrogen content and polar functionalities make the compound incompatible with purely non-polar media, limiting its solubility in hydrocarbon solvents to minimal levels [17].

Surface Characteristics and Crystalline Morphology

The surface characteristics of 4-Phenyl(1,2,4)triazino(4,3-b)indazole are dominated by the planar configuration of the fused heterocyclic system, which facilitates extensive intermolecular interactions and influences both crystalline packing and surface properties. The compound exhibits a molecular formula of C₁₅H₁₀N₄ with a molecular weight of 246.27 g/mol [18] [19], creating a compact aromatic structure that promotes ordered crystalline arrangements.

Crystallographic analysis of related indazole-triazole systems reveals that these compounds typically crystallize in triclinic or monoclinic crystal systems [5] [20]. The specific case of similar fused heterocycles shows triclinic P-1 space group characteristics with unit cell parameters including a = 5.9308(2) Å, b = 10.9695(3) Å, c = 14.7966(4) Å [5]. The indazole system remains essentially planar with the largest deviation from the mean plane being approximately 0.007(2) Å [20], contributing to the overall planarity of the fused system.

Intermolecular interactions play a crucial role in determining the crystalline morphology. The π-π stacking interactions between the aromatic rings create three-dimensional networks that enhance structural stability [5] [6]. Related indazole compounds demonstrate hydrogen bonding patterns involving C—H⋯X (X = Cl, N, O) interactions and π-stacking interactions that generate extensive crystalline networks [21].

Structural FeatureCharacteristicImpact on Morphology
Crystal SystemTriclinic/MonoclinicOrdered packing
Planarity Deviation<0.007 ÅEnhanced stacking
Intermolecular Forcesπ-π stacking, H-bondingNetwork formation
Density~1.47 g/cm³Compact structure

The surface morphology is characterized by the formation of helical arrangements in some cases, as observed in fluorinated indazole derivatives where helical catemers with three-fold screw axes are formed [6]. This unique supramolecular arrangement demonstrates the influence of the nitrogen-containing heterocycles on crystal packing behavior.

Surface area characteristics are influenced by the compact molecular structure and the tendency toward close packing facilitated by the planar geometry. The estimated density of approximately 1.47 g/cm³ [22] suggests efficient molecular packing within the crystalline lattice, consistent with the observed thermal stability and the extensive intermolecular interactions.

The twist angles between different ring systems within the molecule affect the overall surface characteristics. In related compounds, twist angles ranging from 4.94° to 12.65° [5] have been observed between fused ring systems, indicating slight deviations from perfect planarity that can influence crystal packing efficiency and surface properties.

XLogP3

2.3

Hydrogen Bond Acceptor Count

3

Exact Mass

246.090546336 g/mol

Monoisotopic Mass

246.090546336 g/mol

Heavy Atom Count

19

UNII

N5V1KW1ZKO

Dates

Last modified: 08-10-2024

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